

Application of Z-VAD-FMK in Studying Necroptosis: Application Notes and Protocols

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Compound of Interest

Benzyloxycarbonyl-valyl-alanylaspartic acid

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Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-Methyl]-Fluoromethylketone) is a potent, irreversible, and cell-permeable pan-caspase inhibitor. While traditionally used to inhibit apoptosis, its application has become instrumental in the study of necroptosis, a regulated form of necrotic cell death. By blocking the apoptotic pathway, Z-VAD-FMK unveils the necroptotic pathway, making it an essential tool for distinguishing between these two modes of cell death.

Necroptosis is driven by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2] Under normal conditions, caspase-8, a key initiator of apoptosis, can cleave and inactivate RIPK1 and RIPK3, thereby inhibiting necroptosis.[3] The application of Z-VAD-FMK inhibits caspase-8, thus removing this suppressive effect and allowing the necroptotic signaling to proceed upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNF-α).[1][3]

This document provides detailed protocols and data for utilizing Z-VAD-FMK to induce and study necroptosis in various experimental settings.

Signaling Pathway: Apoptosis vs. Necroptosis

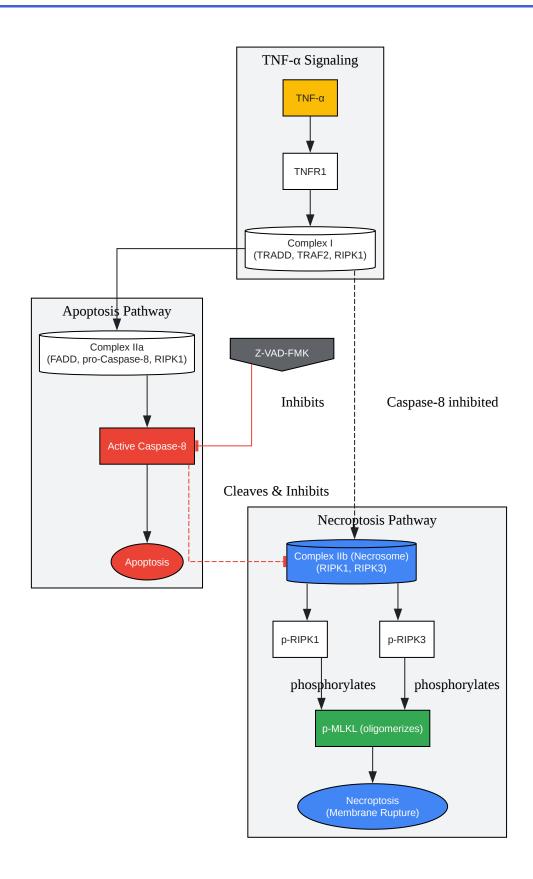




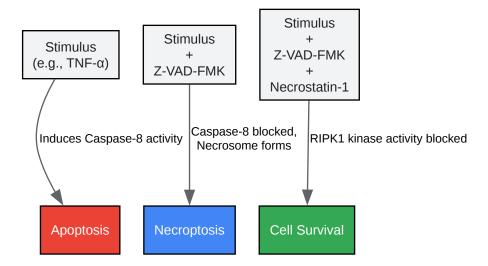


The diagram below illustrates how Z-VAD-FMK shifts the cellular response to TNF- α from apoptosis to necroptosis by inhibiting caspase activity.

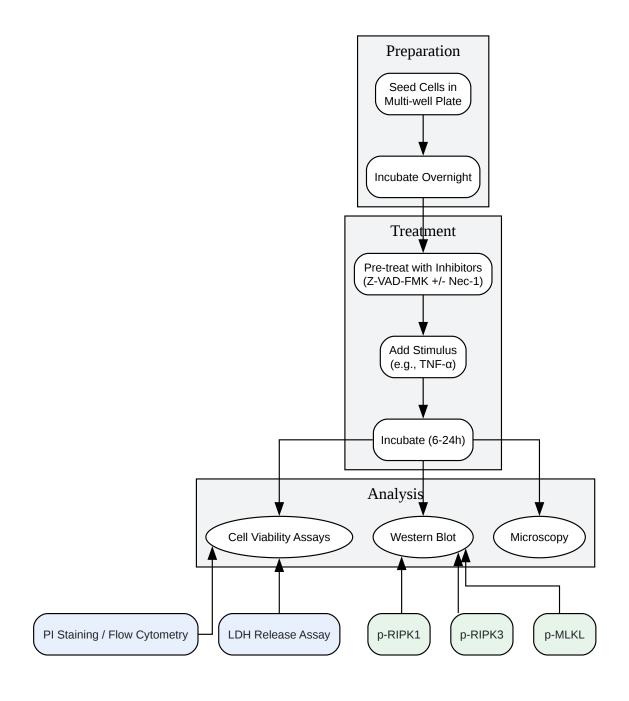












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References

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